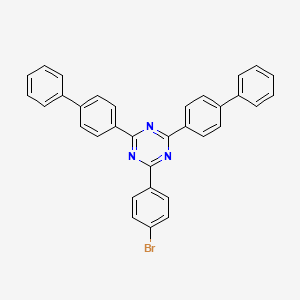
2,4-Bisbiphenyl-4-yl-6-(4-bromophenyl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bisbiphenyl-4-yl-6-(4-bromophenyl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bisbiphenyl-4-yl-6-(4-bromophenyl)-1,3,5-triazine typically involves multicomponent reactions. One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane as a nitrogen source under microwave irradiation . Lewis acids play a crucial role in selectively synthesizing the triazine ring by involving annulated processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts, reaction temperature, and time are critical parameters that need to be carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bisbiphenyl-4-yl-6-(4-bromophenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2,4-Bisbiphenyl-4-yl-6-(4-bromophenyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structural properties.
Industry: It can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,4-Bisbiphenyl-4-yl-6-(4-bromophenyl)-1,3,5-triazine involves its interaction with molecular targets and pathways within a system. The triazine core can interact with various enzymes and receptors, modulating their activity. The biphenyl and bromophenyl groups contribute to the compound’s binding affinity and specificity, allowing it to exert its effects through multiple pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Triaryl Pyridines: These compounds share a similar triazine core but differ in the nature of the aryl groups attached.
2,4,6-Triaryl Pyrimidines: Similar to pyridines, these compounds have a triazine core with different aryl substituents.
Uniqueness
2,4-Bisbiphenyl-4-yl-6-(4-bromophenyl)-1,3,5-triazine is unique due to the specific combination of biphenyl and bromophenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C33H22BrN3 |
|---|---|
Peso molecular |
540.4 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-4,6-bis(4-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C33H22BrN3/c34-30-21-19-29(20-22-30)33-36-31(27-15-11-25(12-16-27)23-7-3-1-4-8-23)35-32(37-33)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H |
Clave InChI |
JFWLNVFRSYNHOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















